molecular formula C15H13ClO3 B6406703 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid CAS No. 1261892-81-2

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6406703
CAS No.: 1261892-81-2
M. Wt: 276.71 g/mol
InChI Key: PVUCLQXEVGVVOF-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring attached to the benzoic acid backbone, which itself bears a methyl group at the 3-position. This structural arrangement confers distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUCLQXEVGVVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691041
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-81-2
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions include various substituted benzoic acids, aldehydes, and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid serves as an intermediate for synthesizing more complex organic molecules. It is particularly useful in:

  • Friedel-Crafts Acylation : This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
  • Substitution Reactions : The chloro group can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Investigations into its ability to inhibit bacterial growth have shown promising results, suggesting it may serve as a lead compound for new antibiotics.
  • Anti-inflammatory Effects : Studies have explored its capacity to modulate inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases.

Medicine

The compound is being explored for its role in drug development, particularly as a lead compound in:

  • Pharmaceutical Formulations : Due to its unique chemical structure, it may be modified to enhance efficacy and reduce side effects in drug formulations targeting specific diseases.

Antimicrobial Activity Study

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in vitro. It was found to downregulate pro-inflammatory cytokines, demonstrating promise for therapeutic applications in conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Phenyl Ring Substituents on Benzoic Acid Molecular Weight (g/mol) Key Properties/Activities
4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid 3-Cl, 4-OCH₃ 3-CH₃ ~300 (estimated) Potential halogen/hydrogen-bonding motifs
5-Fluoro-2-methylbenzoic acid (Fragment 14) None (fluorine on benzoic acid) 2-CH₃, 5-F 168.13 Moderate binding affinity to proteins
3-(4-Chlorophenoxymethyl)-4-methoxybenzoic acid 4-Cl (phenoxymethyl linkage) 4-OCH₃ 292.72 Ether linkage may enhance metabolic stability
4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid 3-Cl, 4-CH₃ 3-F 278.70 Increased lipophilicity due to CH₃ vs. OCH₃
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid 3-Cl, 4-OCH₃ Oxobutanoic acid chain ~258.69 (estimated) Altered acidity and solubility profile

Key Observations:

  • Halogen vs.
  • Positional Isomerism : The 3-Cl,4-OCH₃ configuration in the target compound may enhance binding specificity compared to 4-Cl analogs (e.g., ), as meta-substitution often optimizes steric and electronic interactions .
  • Backbone Modifications: Substituting benzoic acid with oxobutanoic acid () reduces aromaticity and acidity (pKa ~4.5–5.0 for benzoic acid vs. ~2.5–3.0 for oxobutanoic acid), impacting solubility and pharmacokinetics.

Pharmacological and Computational Insights

  • Fragment 5 (3-Chloro-4-fluorobenzamide) : Exhibits potent binding via a chloro–Gly151 halogen bond and Ser211 hydrogen bond. The target compound’s methoxy group may similarly engage in hydrogen bonding, but its methyl group on the benzoic acid could introduce steric hindrance.
  • The target compound lacks such rings but retains key aromatic pharmacophores.
  • Computational Predictions () : Methods like B3LYP/6-311G(d,p) and Mulliken charge analysis suggest that electron-withdrawing groups (Cl, OCH₃) on the phenyl ring could polarize the benzoic acid moiety, enhancing its acidity and interaction with basic residues in proteins.

Biological Activity

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₅H₁₃ClO₃
  • Molecular Weight : 288.72 g/mol

This compound exhibits a complex structure that contributes to its biological activity, particularly in enzyme inhibition and cellular signaling pathways.

Antiproliferative Effects

Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key regulatory proteins involved in cell proliferation and survival pathways.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes:

  • Inhibition of Cathepsins B and L : Studies have demonstrated that this compound promotes the activity of cathepsins B and L, which are crucial for protein degradation pathways. The activation of these enzymes can enhance proteostasis, particularly in aging cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further development as a therapeutic agent against infections .

Case Studies

  • Cell Line Studies :
    • In vitro studies using human foreskin fibroblasts showed that this compound significantly activated the ubiquitin-proteasome pathway and autophagy-lysosome pathway, indicating its potential as an anti-aging agent .
  • Antiparasitic Activity :
    • The compound was tested against Trypanosoma brucei, with findings suggesting moderate inhibition of hexokinase activity (IC50 = 9.1 μM), highlighting its potential in treating parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cells
Enzyme InhibitionActivates cathepsins B and L
AntimicrobialExhibits antibacterial properties
AntiparasiticInhibits T. brucei hexokinase

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzoic acid derivatives, revealing that modifications to the aromatic rings can significantly alter their biological activity. For instance, the presence of halogen substituents has been linked to enhanced enzyme inhibition and antiproliferative effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid?

  • Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 3-chloro-4-methoxyphenyl boronic acid derivatives has been demonstrated to yield structurally analogous benzoic acids in high yields (e.g., 95% under optimized conditions with Pd catalysts) . Alternative routes may involve Friedel-Crafts alkylation or ester hydrolysis, as observed in related triazine-benzoic acid hybrids . Key steps include protecting group strategies for the carboxylic acid moiety and optimizing reaction temperatures (e.g., 45–60°C) to minimize side reactions.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Answer : Characterization relies on a combination of:

  • 1H NMR : Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.9–7.3 ppm) are diagnostic, though signal overlap may occur in DMSO-d6 .
  • Melting Point : Consistency with literature values (e.g., 180–220°C for analogous derivatives) .
  • Chromatography : TLC (Rf ~0.59–0.62 in hexane/EtOH) and HPLC to confirm homogeneity .

Q. What are the primary research applications of this compound in chemical biology?

  • Answer : The benzoic acid core and chloro-methoxy substituents make it a candidate for:

  • Enzyme Inhibition Studies : Structural analogs have shown activity in modulating biological pathways, such as cyclooxygenase or cytochrome P450 interactions .
  • Material Science : As a building block for metal-organic frameworks (MOFs) or polymer composites due to its rigid aromatic structure .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in palladium-catalyzed cross-couplings for this compound?

  • Answer : The electron-donating methoxy group enhances boronic acid reactivity in Suzuki-Miyaura couplings by stabilizing the Pd intermediate. Conversely, the electron-withdrawing chloro substituent may necessitate adjusted reaction conditions (e.g., higher catalyst loading or polar solvents like DMF). Studies on 3-chloro-4-methoxyphenyl boronic acid show 95% yields with Pd(PPh₃)₄, whereas electron-deficient aryl boronic acids require optimization .

Q. What advanced NMR techniques resolve overlapping signals in this compound’s spectral data?

  • Answer : Overlapping aromatic signals in 1H NMR can be resolved using:

  • 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, distinguishing methoxy and aryl protons .
  • Deuterated Solvents : DMSO-d6 or CDCl₃ to reduce exchange broadening.
  • Variable Temperature NMR : To decouple dynamic effects in crowded regions.

Q. How can contradictory data on reaction yields or byproduct formation be analyzed systematically?

  • Answer : Contradictions often arise from:

  • Catalyst Deactivation : Trace moisture or oxygen in Pd-catalyzed reactions, mitigated by rigorous solvent drying .
  • Side Reactions : Ester hydrolysis during coupling steps, controlled via protecting groups (e.g., tert-butyl esters) .
  • Analytical Variability : Use internal standards in HPLC or replicate NMR experiments to validate reproducibility .

Q. What computational tools predict feasible synthetic routes or retrosynthetic pathways for this compound?

  • Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) leverages reaction databases to propose one-step or multi-step routes. For example, AI-driven tools prioritize boronic acid coupling or Claisen condensation based on precursor availability and reaction feasibility .

Methodological Considerations

  • Reaction Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to balance yield and purity .
  • Safety Protocols : Handle chloro-substituted aromatics under fume hoods; refer to SDS guidelines for toxicity data (e.g., skin/eye irritation risks) .
  • Biological Assays : Use LC-MS to quantify cellular uptake in pharmacokinetic studies, leveraging the compound’s UV absorbance at ~254 nm .

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